3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-hydroxypyrrolo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-3-4-9-11-5-7(13)6-12(8)9/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHWZHCXEFFTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For instance, the reaction of pyrrole with acyl bromides in the presence of a base can yield the desired pyrrolo[1,2-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs and Core Modifications
The following table compares the target compound with structurally related derivatives, highlighting key differences in core structure, substituents, and molecular properties:
Key Observations :
Physicochemical Properties
- Solubility : Hydroxy and ester groups enhance water solubility, while bromo and trifluoromethyl substituents increase lipophilicity .
Biological Activity
Overview
3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[1,2-a]pyrimidine core, which is known for its diverse biological properties. Research has indicated that this compound may exhibit antimicrobial and anticancer activities, making it a candidate for further therapeutic exploration.
The synthesis of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves cyclization reactions of pyrrole derivatives with acylating agents. Common methods include:
- Cyclization of Pyrrole Derivatives : Reaction with acyl bromides in the presence of a base.
- Oxidation and Reduction Reactions : This compound can undergo oxidation using potassium permanganate or chromium trioxide, and reduction reactions can be performed using hydrogenation or metal hydrides.
Anticancer Activity
Research has shown that derivatives of pyrrolo[1,2-a]pyrimidine compounds can inhibit tumor cell proliferation. For instance, studies on similar compounds have demonstrated their efficacy as inhibitors of key enzymes involved in cancer cell metabolism.
- Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors, modulating critical biological pathways involved in cell growth and proliferation.
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound 1 | GARFTase | <5 | Inhibits tumor cell proliferation |
| Compound 2 | CSF1R | <5 | Selective inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant activity against various bacterial strains.
- Example Study : A study involving related pyrrolo compounds indicated structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Case Studies
- Inhibition of Tumor Cell Growth : A study evaluated the growth inhibitory effects of 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester on human tumor cells expressing folate receptors. Results showed substantial inhibition compared to traditional antifolate drugs.
- Antimicrobial Efficacy : Another investigation focused on the compound's effect on bacterial cultures revealed a dose-dependent response in inhibiting bacterial growth, establishing its potential as an antimicrobial agent.
The mechanism through which 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester exerts its biological effects involves:
- Target Interaction : Binding to specific enzymes or receptors that play critical roles in cellular processes.
- Pathway Modulation : Influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester, and how can reaction conditions be optimized for improved yield?
- Synthetic Routes : Common methods involve cyclocondensation of substituted pyrimidine precursors with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine) . Multi-step protocols may include intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, followed by hydrolysis and acidification .
- Optimization : Key parameters include temperature (50–60°C for cyclization), pH control during acidification, and solvent selection (methanol or ethanol). Yield improvements (>80%) are achieved by slow addition of sodium methoxide and rigorous exclusion of moisture .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR (DMSO-d6) resolve aromatic protons (δ 6.70–8.20 ppm), ester carbonyls (δ 160–164 ppm), and hydroxyl groups (δ 9.77–12.25 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 328.2 for ester derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can structural modifications at the 3-hydroxy or ethyl ester positions alter biological activity?
- Substitution Strategies :
- 3-Hydroxy Group : Replacement with electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances kinase inhibition by increasing electrophilicity at the pyrimidine core .
- Ethyl Ester : Hydrolysis to carboxylic acid improves solubility but reduces cell permeability. Alternatives like methyl or isopropyl esters balance lipophilicity and metabolic stability .
Q. What computational methods are used to predict electronic properties and reactivity?
- DFT/B3LYP Modeling : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge transfer interactions. Molecular electrostatic potential (MEP) maps identify nucleophilic (hydroxy group) and electrophilic (pyrimidine ring) sites .
- Docking Studies : Virtual screening against kinase domains (e.g., EGFR) prioritizes derivatives with optimal hydrogen bonding (e.g., carbonyl interactions with Lys721) .
Q. How can contradictory spectral or crystallographic data be resolved during characterization?
- Spectral Conflicts : Discrepancies in H NMR splitting (e.g., vs. theoretical predictions) are addressed by variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Crystallographic Ambiguities : Use high-resolution synchrotron data (θ > 25°) and Hirshfeld surface analysis to distinguish disorder from genuine polymorphism .
Q. What strategies optimize this compound’s stability under physiological conditions?
- pH-Dependent Stability : The ester hydrolyzes rapidly at pH > 7.0. Co-solvents (e.g., PEG 400) or prodrug formulations (e.g., phosphate esters) prolong half-life in plasma .
- Light Sensitivity : UV-Vis studies show degradation at λ < 300 nm. Storage in amber vials at -20°C minimizes photolytic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
